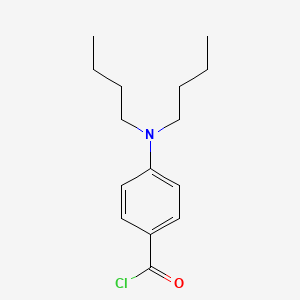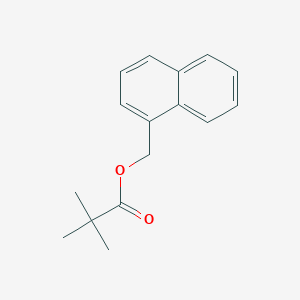
Pentacosa-7,9-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacosa-7,9-diene is an organic compound with the molecular formula C25H48 It is a type of diene, which means it contains two double bonds The structure of this compound includes a long hydrocarbon chain with double bonds located at the 7th and 9th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentacosa-7,9-diene can be synthesized through several methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods involve the elimination of water or hydrogen halide, respectively, to form the double bonds in the diene . Another method involves the base-induced elimination of HX from an allylic halide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale dehydration or dehydrohalogenation processes. These methods are optimized for efficiency and yield, often using catalysts and specific reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
Pentacosa-7,9-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Allylic halogenation can be achieved using N-bromosuccinimide (NBS) under light or heat.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Allylic halides.
Scientific Research Applications
Pentacosa-7,9-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of dienes in various chemical reactions, including the Diels-Alder reaction
Biology: The compound is studied for its role in insect pheromones, particularly in the communication systems of certain insect species
Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Mechanism of Action
The mechanism by which pentacosa-7,9-diene exerts its effects depends on the specific reaction or application. In the case of the Diels-Alder reaction, the compound acts as a diene, reacting with a dienophile to form a six-membered ring . The double bonds in this compound allow it to participate in various addition and substitution reactions, often involving the formation of carbocation intermediates .
Comparison with Similar Compounds
Pentacosa-7,9-diene can be compared with other dienes, such as:
1,3-Butadiene: A simpler diene with two conjugated double bonds, commonly used in polymer synthesis.
Isoprene: Another diene used in the production of synthetic rubber.
Nonacosa-7,11-diene: A similar compound with double bonds at different positions, also studied for its role in insect pheromones.
This compound is unique due to its specific double bond positions and long hydrocarbon chain, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
67169-11-3 |
|---|---|
Molecular Formula |
C25H48 |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
pentacosa-7,9-diene |
InChI |
InChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,17,19H,3-12,14,16,18,20-25H2,1-2H3 |
InChI Key |
MOPZORIRSCDWHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC=CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


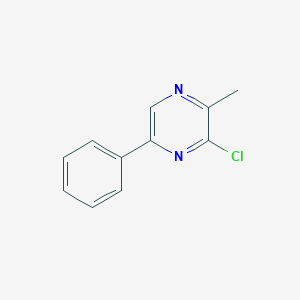

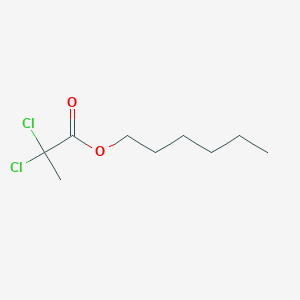
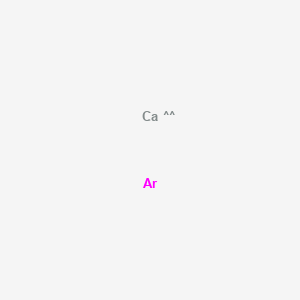
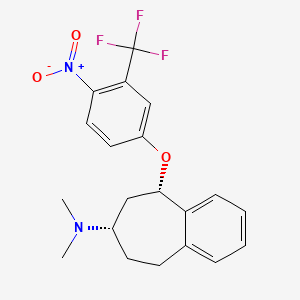
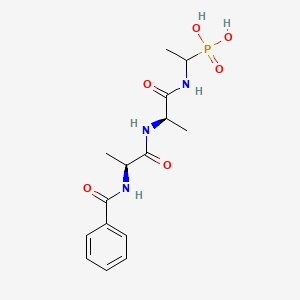

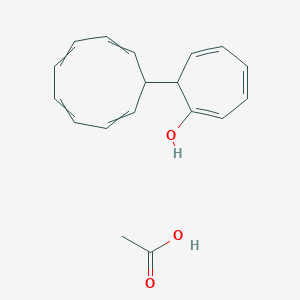
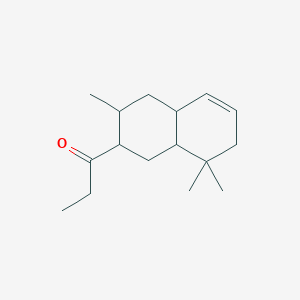
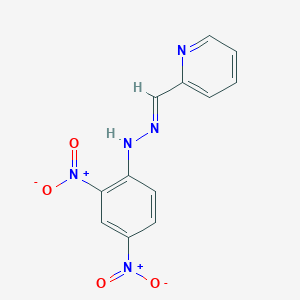
![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
